![molecular formula C22H19N5O4S B2624041 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 922620-95-9](/img/structure/B2624041.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. The compound features a benzo[d][1,3]dioxole moiety, a pyrazolo[3,4-d]pyrimidine core, and a thioacetamide linkage, making it a unique structure with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the pyrazolo[3,4-d]pyrimidine core: This involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors.
Thioacetamide linkage formation: This step includes the reaction of the pyrazolo[3,4-d]pyrimidine derivative with thioacetic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its unique structural features.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Material Science: Its unique structure may lend itself to applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole and pyrazolo[3,4-d]pyrimidine moieties could play crucial roles in binding to these targets, while the thioacetamide linkage might influence the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and can have similar chemical properties.
Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with this core structure can exhibit similar biological activities.
Thioacetamide derivatives: These compounds share the thioacetamide linkage and can undergo similar chemical reactions.
Uniqueness
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is unique due to the combination of these three distinct moieties in a single molecule. This unique structure can result in a compound with a diverse range of chemical and biological properties, making it a valuable target for further research and development.
Activité Biologique
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a complex organic compound known for its potential pharmacological properties. The unique structural features of this compound, including the benzo[d][1,3]dioxole moiety and the pyrazolo[3,4-d]pyrimidine derivative, suggest that it may interact with various biological targets, leading to significant biological activity.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Benzo[d][1,3]dioxole moiety : Known for its role in enhancing selectivity towards biological targets.
- Pyrazolo[3,4-d]pyrimidine derivative : This segment is often associated with various pharmacological activities, including anti-inflammatory and anticancer effects.
1. Inhibition Studies
Recent studies have shown that compounds with similar structural frameworks exhibit significant inhibitory activity against various enzymes. For instance, compounds derived from pyrazolo[3,4-d]pyrimidine have demonstrated selective inhibition of the monoamine oxidase B (MAO-B) enzyme with IC50 values as low as 0.009 µM . This suggests that this compound may also possess similar inhibitory properties.
2. Anti-inflammatory Activity
Compounds with structural similarities have been evaluated for their anti-inflammatory properties. For example, derivatives of pyrazole linked to thiazoline have shown promising results in inhibiting COX-II enzymes with IC50 values ranging from 0.52 to 22.25 μM . Given the presence of the pyrazolo[3,4-d]pyrimidine in our compound of interest, it is plausible that it may exhibit comparable anti-inflammatory effects.
Case Study 1: MAO-B Inhibition
A study focused on a series of compounds similar to this compound revealed that specific substitutions significantly affected MAO-B inhibition. The most potent compound demonstrated an IC50 value of 0.009 µM . This highlights the potential of our compound to serve as a lead in developing MAO-B inhibitors.
Case Study 2: COX-II Inhibition
Another research effort evaluated various pyrazole derivatives for their COX-II inhibitory activity. The most effective compound exhibited an IC50 value of 0.011 μM against COX-II . This indicates that this compound could potentially yield similar results due to its structural components.
Data Table: Summary of Biological Activities
Compound | Biological Activity | IC50 Value (µM) | Target |
---|---|---|---|
Compound A | MAO-B Inhibition | 0.009 | MAO-B |
Compound B | COX-II Inhibition | 0.011 | COX-II |
N-(benzo[d][1,3]dioxol...) | Potentially Active | TBD | TBD |
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[1-(2-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-13-4-2-3-5-16(13)27-20-15(10-24-27)21(29)26-22(25-20)32-11-19(28)23-9-14-6-7-17-18(8-14)31-12-30-17/h2-8,10H,9,11-12H2,1H3,(H,23,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKQICPSDQBGPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.